[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate
Description
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO7/c1-25-17-10-12(8-9-20(23)24)6-7-16(17)27-19(22)14-11-13-4-2-3-5-15(13)26-18(14)21/h2-11H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAOTAFSXSSCRY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319587 | |
| Record name | [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641775 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302573-72-4 | |
| Record name | [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate typically involves a multi-step process. The initial step often includes the nitration of a methoxy-substituted phenyl compound, followed by the introduction of a nitroethenyl group through a condensation reaction. The final step involves the esterification of the resulting intermediate with 2-oxochromene-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitroethenyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its nitroethenyl group is particularly useful in probing redox reactions within cells.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The nitroethenyl group can interact with cellular targets to modulate biological activity.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its chromene structure imparts color properties that are valuable in textile and printing industries.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The chromene moiety can interact with DNA and proteins, affecting their function and stability.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Functional Differences
Biological Activity
The compound [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate is a synthetic derivative with potential biological activity. This article explores its biological properties, including antioxidant, antimicrobial, and cytotoxic activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N1O5, with a molecular weight of approximately 301.30 g/mol. The compound features a chromene backbone, which is known for its diverse biological activities.
Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress in biological systems. The antioxidant potential of this compound was assessed using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Table 1: Antioxidant Activity Results
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 15.5 |
| ABTS | 12.3 |
The results indicate a significant capacity for radical scavenging, suggesting that this compound may help mitigate oxidative damage in cells.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using the broth dilution method.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance.
Cytotoxicity
The cytotoxic effects of the compound were assessed using MTT assays on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were calculated to determine the potency of the compound against these cell lines.
Table 3: Cytotoxicity Results
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 20.5 |
| HeLa | 25.0 |
The compound demonstrated significant cytotoxicity against both cell lines, indicating potential for further development as an anticancer agent.
Case Studies
Recent studies have highlighted the potential therapeutic applications of derivatives similar to this compound. For instance:
- Study on Chromene Derivatives : A study published in the Journal of Medicinal Chemistry explored various chromene derivatives and their biological activities, revealing that modifications to the chromene structure can enhance both antioxidant and anticancer properties.
- Antimicrobial Screening : Research conducted on related compounds showed promising results in inhibiting biofilm formation in pathogenic bacteria, suggesting that structural analogs could be effective in treating infections caused by resistant strains.
Q & A
Q. Core techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and confirms the (E)-configuration of the nitroethenyl group. For example, analogous chromene derivatives show C=O bond lengths of ~1.21 Å and nitro group torsion angles of 170–175° .
- NMR spectroscopy : H NMR reveals methoxy protons at δ 3.8–4.0 ppm and nitroethenyl protons as doublets (J = 12–15 Hz) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 412.1052 for CHNO) .
Advanced: How can structure-activity relationships (SAR) guide functional modifications?
- Electrophilic substitution : The nitroethenyl group’s electron-withdrawing nature enhances reactivity for nucleophilic attacks. Modifying the methoxy group’s position (e.g., para vs. ortho) alters steric and electronic profiles, impacting biological activity .
- Case study : Ethyl chromene carboxylate analogs with fluorophenyl substituents showed 5–10× higher cytotoxicity against drug-resistant cancer cells compared to parent compounds .
- Methodological approach : Combine DFT calculations (e.g., HOMO-LUMO gaps) with in vitro assays to prioritize synthetic targets .
Advanced: What computational methods predict electronic properties and reactivity?
- Density-functional theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites. For example, the nitro group’s LUMO often localizes on the ethenyl moiety, making it susceptible to nucleophilic additions .
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation. Acetone or DMSO may stabilize transition states in nitro group reactions .
- Validation : Compare computed IR spectra (e.g., C=O stretching at 1720 cm) with experimental FT-IR data .
Advanced: How to resolve contradictions in reported biological activity data?
- Case example : Discrepancies in IC values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using NCI-60 guidelines .
- Structural verification : Re-analyze batch purity via C NMR and SCXRD to rule out polymorphic or isomeric contamination .
- Mechanistic studies : Use fluorescence anisotropy to confirm target binding (e.g., Bcl-2 proteins for apoptosis induction) .
Advanced: What mechanisms underlie its potential biological activity?
- Apoptosis induction : Chromene derivatives disrupt mitochondrial membrane potential (ΔΨm), measured via JC-1 dye fluorescence shift (red→green) .
- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts strong binding to kinases (e.g., CDK2 with a docking score of −9.2 kcal/mol) .
- Validation : Knockout cell lines (e.g., Bax) can isolate compound-specific pathways .
Basic: What are optimal storage conditions to ensure stability?
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the nitroethenyl group .
- Solubility : Dissolve in DMSO (10 mM stock) and avoid aqueous buffers with pH > 7 to prevent ester hydrolysis .
Advanced: How can synthetic modifications enhance material science applications?
- Polymerization : Epoxidation of the ethenyl group (using mCPBA) enables cationic photopolymerization, yielding films with Rmax = 0.038 s at 40°C .
- Crosslinking : Methacrylation of hydroxyl intermediates produces UV-curable resins (T = −60°C to 25°C) .
Advanced: What pharmacokinetic challenges are anticipated?
- Metabolic stability : Microsomal assays (human liver microsomes) predict rapid esterase-mediated hydrolysis. Prodrug strategies (e.g., tert-butyl esters) may improve bioavailability .
- BBB permeability : Predict logBB values (<−1.0) via PAMPA-BBB assays, indicating limited CNS penetration .
Basic: What analytical methods validate batch-to-batch consistency?
- Chromatography : UPLC-PDA (C18 column, 1.5 mL/min, 254 nm) with retention time ±0.1 min .
- Thermal analysis : DSC shows a sharp melting endotherm (T = 185–190°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
